Comparative Enantioselectivity of Microbial Esterases EST12-7 and WDEst9 in the Kinetic Resolution of Methyl 2-Chloropropanoate
The esterase EST12-7 from Pseudonocardia antitumoralis exhibits a high and specific enantio-preference for the (R)-enantiomer of methyl 2-chloropropanoate. Under optimized kinetic resolution conditions, this enzyme generates optically pure (R)-methyl 2-chloropropanoate with an enantiomeric excess (e.e.) exceeding 99% and a conversion rate greater than 49% [1]. This is in stark contrast to the enantio-preference of esterase WDEst9, which generates the (S)-enantiomer under comparable conditions with e.e. >98% [2]. This complementary selectivity profile defines the specific utility of each enantiomer in distinct biocatalytic processes.
| Evidence Dimension | Enantiomeric Excess (e.e.) and Conversion in Kinetic Resolution |
|---|---|
| Target Compound Data | e.e. >99%, conversion >49% |
| Comparator Or Baseline | (S)-methyl 2-chloropropanoate (via WDEst9): e.e. >98% |
| Quantified Difference | Opposite enantio-preference (R vs. S); >99% e.e. for (R) vs >98% e.e. for (S) |
| Conditions | Kinetic resolution of racemic methyl 2-chloropropanoate using purified esterases EST12-7 and WDEst9. |
Why This Matters
This defines the compound's specific utility in biocatalytic processes; selecting the wrong enantiomer leads to complete failure of the intended stereoselective transformation.
- [1] Cao, Y., Deng, D., Sun, A., Zhang, Y., & Hu, Y. (2016). Functional Characterization of a Novel Marine Microbial Esterase and its Utilization in the Enantioselective Preparation of (R)-Methyl 2-Chloropropionate. Applied Biochemistry and Biotechnology, 180(2), 210–227. View Source
- [2] Wang, Y., Xu, Y., Zhang, Y., Sun, A., & Hu, Y. (2019). Utilization of One Novel Microbial Esterase WDEst9 in the Kinetic Resolution of (S)-Methyl 2-chloropropionate and (S)-Ethyl 2-chloropropionate. Chemical Research in Chinese Universities, 35(5), 830–836. View Source
